![molecular formula C17H26N2O3 B2418510 N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide CAS No. 2411183-86-1](/img/structure/B2418510.png)
N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide is a complex organic molecule known for its multifaceted chemical behavior and diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is part of the benzamide family, characterized by its unique structure that includes an aziridine ring, which contributes to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide typically involves several key steps. The process begins with the preparation of the intermediate aziridine compound, followed by its coupling with a suitable benzamide precursor. Conditions such as temperature, solvent choice, and reaction time are critical to achieve high yields and purity.
Step 1: Synthesis of aziridine intermediate via cyclization reactions.
Step 2: Formation of the hydroxylated intermediate by introducing the hydroxypropan-2-yl group.
Step 3: Final coupling reaction to attach the benzamide moiety, often facilitated by catalysts like palladium or base conditions to promote nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound necessitates optimization for scalability and cost-efficiency. Common techniques include continuous flow synthesis, which ensures a steady production rate, and the use of automated reactors to control reaction parameters meticulously. Purification steps such as chromatography and crystallization are vital to meet the stringent quality standards required for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide is known to undergo a variety of chemical reactions:
Oxidation: It can be oxidized to introduce functional groups like ketones or carboxylic acids.
Reduction: The compound can be reduced to alter the oxidation state of the nitrogen or hydroxyl group.
Substitution: Both nucleophilic and electrophilic substitutions are possible due to the presence of reactive sites on the benzamide and aziridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent.
Substitution: Halogenated agents or strong nucleophiles under base conditions.
Major Products
The major products depend on the type of reaction:
Oxidation Products: Compounds with additional oxygen functionalities such as alcohols, ketones, or carboxylic acids.
Reduction Products: Simplified molecules with reduced functionalities.
Substitution Products: Modified benzamides or aziridines with new substituents.
Wissenschaftliche Forschungsanwendungen
N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide finds use across multiple scientific disciplines:
Chemistry: It serves as a building block for complex organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is explored for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research investigates its pharmacological properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: It may bind to specific proteins or enzymes, altering their function.
Pathways Involved: Its activity can modulate various biochemical pathways, such as signal transduction or metabolic processes. Detailed studies are required to elucidate the exact mechanisms.
Vergleich Mit ähnlichen Verbindungen
Compared to other benzamide derivatives, N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide stands out due to its unique structural features, particularly the aziridine ring, which imparts distinctive reactivity and biological properties.
Similar Compounds: N-(2-hydroxyethyl)-2-[[1-(2-ethylpropyl)aziridin-2-yl]methoxy]benzamide, 2-[[1-(2-butylpropyl)aziridin-2-yl]methoxy]-N-(2-phenylpropan-2-yl)benzamide.
Unique Features: The presence of the hydroxypropan-2-yl group and the specific substitution pattern on the aziridine ring make it particularly reactive and useful in targeted applications.
Eigenschaften
IUPAC Name |
N-[(2S)-1-hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-12(2)8-19-9-14(19)11-22-16-7-5-4-6-15(16)17(21)18-13(3)10-20/h4-7,12-14,20H,8-11H2,1-3H3,(H,18,21)/t13-,14?,19?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHOXFZIWBBVTD-CDJWAVJASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=CC=C2C(=O)NC(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)C1=CC=CC=C1OCC2CN2CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-3-carboxamide](/img/structure/B2418428.png)
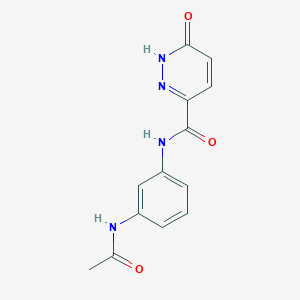
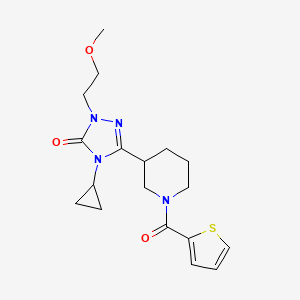
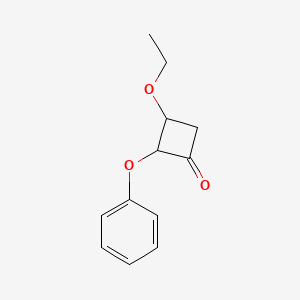


![Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate](/img/structure/B2418436.png)
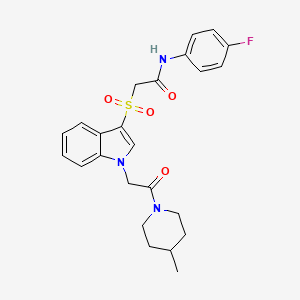
![2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418438.png)
![3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2418439.png)
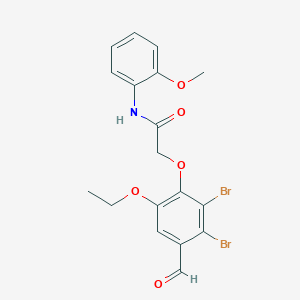
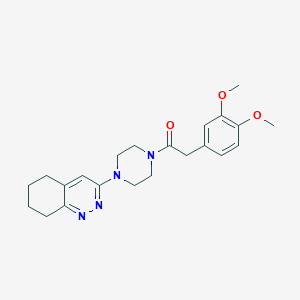

![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2418450.png)
